molecular formula C11H15N3O4S B8707359 4-(Morpholinosulfonyl)benzohydrazide

4-(Morpholinosulfonyl)benzohydrazide

Cat. No.: B8707359
M. Wt: 285.32 g/mol
InChI Key: KFEAEBVYSWALAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Functional Group Analysis

The molecular structure of this compound (chemical formula: $$ \text{C}{11}\text{H}{15}\text{N}3\text{O}4\text{S} $$) features three key components:

  • A benzohydrazide backbone ($$ \text{-CONHNH}_2 $$) at the para position of the benzene ring.
  • A morpholinosulfonyl group ($$ \text{-SO}_2\text{-morpholine} $$) attached to the benzene ring’s fourth carbon.
  • A six-membered morpholine ring with oxygen and nitrogen atoms contributing to its electron-rich character.

Key functional groups :

  • Sulfonamide linkage : The sulfonyl group bridges the benzene ring and morpholine, enhancing stability and enabling hydrogen-bonding interactions.
  • Hydrazide moiety : The $$ \text{-NHNH}_2 $$ group provides nucleophilic reactivity, facilitating condensation reactions with aldehydes or ketones.

Spectroscopic validation :

  • IR spectroscopy : Peaks at 1,653 cm$$ ^{-1} $$ (C=O stretch), 1,160 cm$$ ^{-1} $$ (S=O asymmetric stretch), and 3,320 cm$$ ^{-1} $$ (N-H stretch).
  • $$ ^1\text{H NMR} $$ : Signals at δ 11.6 ppm (hydrazide NH), δ 7.8

Properties

Molecular Formula

C11H15N3O4S

Molecular Weight

285.32 g/mol

IUPAC Name

4-morpholin-4-ylsulfonylbenzohydrazide

InChI

InChI=1S/C11H15N3O4S/c12-13-11(15)9-1-3-10(4-2-9)19(16,17)14-5-7-18-8-6-14/h1-4H,5-8,12H2,(H,13,15)

InChI Key

KFEAEBVYSWALAN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Benzohydrazide Derivatives

Structural Modifications and Substituent Effects

Benzohydrazides are often modified at the para position to tune their physicochemical and biological properties. Key substituents include halogens, trifluoromethyl (-CF₃), methoxy (-OCH₃), and sulfonamide groups. Below is a comparative analysis:

Enzyme Inhibition
  • 4-(Trifluoromethyl)benzohydrazide Derivatives : These compounds exhibit dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values of 46.8–137.7 µM and 19.1–881.1 µM, respectively. The trifluoromethyl group enhances lipophilicity, aiding blood-brain barrier penetration .
Cytotoxicity
  • Halogenated Derivatives: 4-Chloro and 4-bromo analogs (e.g., compounds 6c and 6d) show potent cytotoxicity against lung adenocarcinoma (IC₅₀: 0.03–0.06 µM), outperforming cisplatin in some cases .
  • Nitro-Substituted Derivatives : Compound 5b (4-nitrobenzylidene) exhibits IC₅₀ values as low as 0.03 µM, attributed to electron-withdrawing effects enhancing DNA intercalation .
Antifungal and Antibacterial Activity
  • Phthalamide-Benzohydrazide Hybrids : Compounds like N′-(3-chloro-2-oxoazetidinyl)-4-phthalamidobenzohydrazide (3a–e) demonstrate moderate activity against Staphylococcus aureus and Candida albicans .

Physicochemical Properties

The morpholinosulfonyl group increases molecular weight and polar surface area compared to simpler substituents like halogens or methoxy groups. This may reduce membrane permeability but improve solubility in aqueous environments.

Table 2: Physicochemical Comparison
Property 4-(Morpholinosulfonyl)benzohydrazide 4-Trifluoromethyl Analogs 4-Chloro Analogs
Molecular Weight ~400–450 g/mol ~250–300 g/mol ~200–250 g/mol
LogP (Predicted) 2.1–2.5 2.8–3.2 2.0–2.4
Solubility Moderate (DMSO) Low (DMSO) High (DMSO)

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups: Nitro (-NO₂) and trifluoromethyl (-CF₃) substituents enhance cytotoxicity and enzyme inhibition by increasing electrophilicity .
  • Bulky Substituents: Morpholinosulfonyl and tert-butyl groups improve target selectivity but may reduce cellular uptake due to steric hindrance .
  • Position Sensitivity : Para-substituted derivatives generally show higher activity than ortho- or meta-substituted analogs .

Preparation Methods

Sulfonylation of Benzoic Acid Derivatives

The core strategy involves introducing the morpholinosulfonyl group to a benzohydrazide backbone. Two primary approaches dominate the literature:

Direct Sulfonylation of 4-Sulfobenzoic Acid

  • Sulfonation of 4-Chlorobenzoic Acid :

    • Reagents : Chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0–5°C.

    • Intermediate : 4-(Chlorosulfonyl)benzoic acid.

    • Reaction with Morpholine : The chlorosulfonyl intermediate reacts with morpholine in the presence of a base (e.g., triethylamine) to yield 4-(morpholinosulfonyl)benzoic acid.

    • Conditions : Stirring at room temperature for 6–8 hours.

    • Yield : 70–85%.

  • Conversion to Acid Chloride :

    • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in DCM.

    • Intermediate : 4-(Morpholinosulfonyl)benzoyl chloride.

    • Conditions : Reflux for 2–4 hours.

Hydrazide Formation

The acid chloride is treated with hydrazine hydrate to form the final product:

  • Reagents : Hydrazine hydrate (NH₂NH₂·H₂O) in ethanol or tetrahydrofuran (THF).

  • Conditions : Stirring at 0–5°C for 1–2 hours, followed by room temperature for 12 hours.

  • Yield : 65–80%.

Alternative Route: Coupling Reactions

A one-pot method avoids isolating intermediates:

  • Direct Coupling of 4-(Morpholinosulfonyl)benzoic Acid with Hydrazine :

    • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or TBTU as coupling agents.

    • Solvents : Dimethylformamide (DMF) or acetonitrile.

    • Conditions : Stirring at room temperature for 24 hours.

    • Yield : 60–75%.

Optimization Strategies

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and acetonitrile enhance solubility of intermediates, improving reaction rates.

  • Low-Temperature Sulfonation : Maintaining 0–5°C during sulfonation reduces side reactions (e.g., over-sulfonation).

Purification Techniques

  • Recrystallization : Ethanol or methanol recrystallization achieves >95% purity.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted morpholine or hydrazine.

Comparative Data Table

Step Reagents/Conditions Yield Key Observations
SulfonationClSO₃H, DCM, 0–5°C70–85%Exothermic reaction; requires cooling
Morpholine SubstitutionMorpholine, Et₃N, RT, 6–8h80–90%Base critical for HCl scavenging
Acid Chloride FormationSOCl₂, reflux, 2h85–90%Avoid moisture to prevent hydrolysis
Hydrazide SynthesisNH₂NH₂·H₂O, ethanol, 0–5°C → RT, 12h65–80%Excess hydrazine improves yield
Coupling MethodEDC/DMAP, DMF, RT, 24h60–75%Lower yields due to side reactions

Challenges and Solutions

Side Reactions

  • Dimerization : Observed during sulfonation; mitigated by slow addition of chlorosulfonic acid.

  • Hydrazine Overuse : Excess hydrazine leads to dihydrazide formation; stoichiometric control is essential.

Scalability

  • Industrial Adaptation : Continuous flow systems for sulfonation improve safety and yield.

  • Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) to reduce environmental impact.

Recent Advances

  • Enzymatic Coupling : Lipase-catalyzed hydrazide formation under mild conditions (pH 7.0, 37°C) achieves 70% yield with minimal waste.

  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes for hydrazide formation .

Q & A

Q. What are the common synthetic routes for 4-(morpholinosulfonyl)benzohydrazide and its derivatives?

this compound derivatives are typically synthesized via condensation reactions between morpholinosulfonyl-substituted benzohydrazides and aldehydes/ketones. For example:

  • Schiff base formation : Reacting 3-(morpholinosulfonyl)benzohydrazide with aromatic aldehydes (e.g., 5-chloro-2-hydroxybenzaldehyde) under reflux in methanol yields hydrazone derivatives .
  • Recrystallization : Purification is achieved using solvents like ethanol or methanol, as demonstrated for structurally similar benzohydrazides (e.g., 4-dimethylamino derivatives) .
    Key characterization tools : FT-IR (C=O, N–H stretches), 1H^{1}\text{H}/13C^{13}\text{C} NMR (imine proton at δ 8.3–8.5 ppm), and single-crystal XRD for structural confirmation .

Q. How is the crystal structure of this compound derivatives analyzed?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data collection : Using a Bruker APEXII CCD diffractometer with CuKα radiation (λ = 0.72 Å) at 100 K .
  • Hydrogen bonding analysis : Identify interactions like N–H⋯O (2.6–3.0 Å) and C–H⋯π (3.4 Å) using software like Mercury .
  • Lattice energy calculation : DFT methods (e.g., B3LYP/6-31G(d,p)) estimate contributions from electrostatic (Eele), polarization (Epol), and dispersion (Edis) forces .
    Example : A related compound, 4-dimethylaminobenzohydrazide, showed lattice energy of 216 kJ/mol, dominated by dispersion forces (44%) .

Q. What biological screening methods are used for this compound derivatives?

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against E. coli, S. aureus, etc., using broth microdilution .
  • Enzyme inhibition : Ellman’s method for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition, with IC50_{50} values compared to rivastigmine .
  • Anticancer activity : MTT assays on cell lines (e.g., MDA-MB-231) to measure IC50_{50} values .

Advanced Research Questions

Q. How do intermolecular interactions influence the stability and reactivity of this compound derivatives?

  • Hydrogen-bonded frameworks : Dominant chains (e.g., R22_2^2(10) motifs) propagate along crystallographic axes (e.g., [001]), stabilizing the lattice .
  • Energy frameworks : Visualized using Crystal Explorer to quantify interaction energies (e.g., Eele_{\text{ele}} = 165.3 kJ/mol, Edis_{\text{dis}} = 173.9 kJ/mol) .
  • π–π stacking absence : Unlike simpler benzohydrazides, morpholinosulfonyl groups often disrupt aromatic stacking, favoring hydrogen-bonded networks .

Q. How can DFT calculations resolve contradictions in experimental vs. predicted lattice energies?

  • Case study : For 4-dimethylaminobenzohydrazide, DFT-derived lattice energy (215.7 kJ/mol) closely matched experimental data (216 kJ/mol). Discrepancies arise from neglecting thermal motion or anisotropic effects .
  • Mitigation strategies :
    • Use hybrid functionals (e.g., B3LYP-D3) to include dispersion corrections.
    • Validate with Hirshfeld surface analysis to map interaction contributions (e.g., H⋯H = 48%, O⋯H = 22%) .

Q. What computational approaches optimize the design of this compound-based enzyme inhibitors?

  • Molecular docking : AutoDock Vina or Schrödinger Suite docks derivatives into AChE/BuChE active sites. Key interactions:
    • Sulfonyl groups with catalytic triad (Ser203, His447).
    • Morpholine rings in peripheral anionic sites .
  • QSAR models : 3D-QSAR (CoMFA/CoMSIA) identifies critical substituents (e.g., electron-withdrawing groups at para-position enhance BuChE inhibition) .
  • ADMET prediction : BOILED-Egg model predicts blood-brain barrier permeability (e.g., WLOGP < 5.0) .

Q. How are structural modifications of this compound tailored to enhance bioactivity?

  • Substituent effects :
    • Electron-withdrawing groups (e.g., –NO2_2) increase AChE inhibition (IC50_{50} = 15.1 µM vs. 140.5 µM for unsubstituted analogs) .
    • Halogenation (e.g., –Br) improves antimicrobial activity (MIC = 62.5 µM against M. tuberculosis) .
  • Metal complexes : Coordination with Cu(II)/Mn(II) enhances antitumor activity via ROS generation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.